Several papers detail the synthesis of (6-bromo-5-methylpyridin-3-yl)methanamine, typically starting from commercially available 5-bromo-2-methylpyridin-3-amine. [] One common method utilizes a palladium-catalyzed Suzuki cross-coupling reaction. [] This method involves reacting 5-bromo-2-methylpyridin-3-amine with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. []
While the exact mechanisms of action for (6-bromo-5-methylpyridin-3-yl)methanamine derivatives are often compound-specific and require further investigation, their biological activity often stems from their interaction with specific biological targets, like metabotropic glutamate receptor 5 (mGluR5). []
One specific example of (6-bromo-5-methylpyridin-3-yl)methanamine's application is in the development of PF470 (1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine). [] This compound, derived from (6-bromo-5-methylpyridin-3-yl)methanamine, acts as a highly potent, selective, and orally bioavailable mGluR5 negative allosteric modulator (NAM). [] PF470 demonstrated robust efficacy in preclinical studies for treating Parkinson's disease-related L-DOPA-induced dyskinesia (PD-LID). []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: